The compound is identified by several databases, including PubChem with the CAS Number 1219795-53-5 and ChEBI with the identifier CHEBI:91326 . It falls under the category of small organic molecules, specifically designed as a kinase inhibitor, which plays a crucial role in cell cycle regulation and cancer therapy.
The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:
Key parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity during synthesis. Typical solvents include dimethyl sulfoxide or ethanol, and reactions may require reflux conditions or microwave assistance for efficiency.
The molecular structure of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride can be described as follows:
The compound's three-dimensional conformation can be analyzed through X-ray crystallography or computational modeling to predict its interactions with biological targets .
The chemical reactivity of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride includes:
These reactions are essential for understanding its stability and reactivity in biological systems.
The mechanism of action for 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, this compound disrupts their activity, leading to cell cycle arrest in cancerous cells. This inhibition is crucial for preventing tumor proliferation and promoting apoptosis.
Studies have shown that this compound exhibits selectivity towards specific CDK isoforms, which can minimize side effects while maximizing therapeutic efficacy .
The physical and chemical properties of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride include:
These properties are significant for formulation development in pharmaceutical applications.
The primary applications of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride are found in:
Fragment-based drug discovery (FBDD) was pivotal in identifying the core scaffolds leading to 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride (AT7519). Initial screening against CDK2 yielded >30 synthetically tractable fragment hits with high ligand efficiency. These fragments typically exhibited low molecular weight (<250 Da) and moderate binding affinity (IC₅₀: 100–500 μM), serving as efficient starting points for optimization. The indazole fragment (compound 6 in primary literature) demonstrated critical hydrogen-bonding interactions with the kinase hinge region (Leu83), establishing a pharmacophoric foundation for further elaboration [1].
Table 1: Key Fragment Hits Leading to AT7519 Development
Fragment Structure | CDK2 IC₅₀ (μM) | Ligand Efficiency (LE) | Critical Interactions |
---|---|---|---|
Indazole derivative | 380 | 0.45 | H-bond with Leu83 |
Aminopyrazole | 220 | 0.48 | H-bond with Glu81 |
Piperidine scaffold | >500 | 0.42 | Hydrophobic pocket fill |
Hit-to-lead optimization involved merging fragments that occupied distinct subpockets of the ATP-binding site. The aminopyrazole moiety was integrated with the piperidine scaffold to enhance vectorial reach into the ribose pocket, while the dichlorobenzamido group addressed hydrophobic regions near the gatekeeper residue [1] [4]. This strategy balanced binding affinity with physicochemical properties critical for cellular activity.
X-ray cocrystal structures (≤2.1 Å resolution) of AT7519-bound CDK2 revealed atomic-level insights into its inhibitory mechanism. The pyrazole-3-carboxamide core forms a bidentate hydrogen bond with the hinge region residue Leu83, while the piperidinyl group occupies the deep hydrophobic pocket near Asp86. Notably, the 2,6-dichlorobenzamido substituent orients toward solvent-exposed regions, minimizing steric clashes while enhancing hydrophobic contacts with Phe82 [1].
Table 2: Key Protein-Ligand Interactions in CDK2/AT7519 Cocrystal Structure
Residue | Interaction Type | Distance (Å) | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Leu83 | H-bond (backbone) | 2.1 | -1.8 |
Glu81 | Water-mediated H-bond | 2.8 | -0.9 |
Phe82 | π-π stacking | 3.5 | -1.2 |
Asp86 | Salt bridge | 3.0 | -2.1 |
The protonated piperidinyl nitrogen forms a critical salt bridge with Asp86, contributing ~40% of the total binding energy (-2.1 kcal/mol). Water-mediated hydrogen bonds between the carboxamide carbonyl and Glu81 further stabilize the complex. These structural insights guided rational modifications to optimize affinity, such as enforcing coplanarity between the pyrazole and benzamido groups to maximize π-π stacking with Phe82 [1].
Systematic SAR studies on the pyrazole core revealed its centrality in conferring CDK isoform selectivity. Retaining the N1-unsubstituted pyrazole was crucial for CDK2 hinge binding, as N1-alkylation abolished hydrogen bonding with Leu83. Modifications at C4 significantly influenced potency:
Table 3: SAR of Pyrazole Modifications on CDK Selectivity
Pyrazole Modification | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity Ratio (CDK9/CDK2) |
---|---|---|---|
None (AT7519) | 47 | <10 | 0.21 |
N1-Methyl | >1,000 | >1,000 | - |
C5-Methyl | 310 | 45 | 0.15 |
C4-Naphthamido | 29 | 8 | 0.28 |
Optimal selectivity for CDK9 (IC₅₀ <10 nM) was achieved by preserving the C4-benzamido linkage and N1-H tautomerism. Molecular dynamics simulations indicated that the pyrazole core dynamically adapts to CDK9's larger ATP pocket, explaining its enhanced inhibition compared to CDK1/2 [1] [6].
The 2,6-dichlorobenzamido group is a masterstroke of molecular design, conferring dual advantages in target binding and cellular pharmacokinetics. Ortho-chloro substituents induce ~30° dihedral rotation, positioning the aryl ring perpendicular to the pyrazole plane. This configuration optimally fills a hydrophobic cleft lined by Phe80, Val18, and Lys33, improving binding affinity by ~15-fold versus unsubstituted benzamido analogs (ΔG = -0.8 kcal/mol) [4].
Beyond affinity, the dichloro motif profoundly impacts cellular penetration:
Table 4: Physicochemical Impact of Benzamido Substitutions
Substituent | CDK2 Kᵢ (nM) | LogD₇.₄ | Caco-2 Papp (×10⁻⁶ cm/s) | HepClear (mL/min/kg) |
---|---|---|---|---|
2,6-diCl | 13 | 2.4 | 28 | 8.2 |
2-Cl | 75 | 1.9 | 22 | 15.7 |
4-Cl | 210 | 1.8 | 19 | 18.3 |
H (unsubst.) | 480 | 1.2 | 14 | 24.9 |
The 2,6-dichloro configuration balanced high cellular permeability (Caco-2 Papp = 28 × 10⁻⁶ cm/s) with moderate hepatic clearance (8.2 mL/min/kg), enabling tumor tissue accumulation at therapeutic levels in xenograft models [1].
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